molecular formula C14H20O B8625518 1-(4-Methylphenyl)heptan-1-one

1-(4-Methylphenyl)heptan-1-one

Cat. No.: B8625518
M. Wt: 204.31 g/mol
InChI Key: CYZHVLKQVXBTCS-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H20O It is a derivative of toluene, where the methyl group is substituted with a heptanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)heptan-1-one can be synthesized through Friedel-Crafts acylation of toluene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{CH}_3 + \text{C}7\text{H}{15}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_7\text{H}_7\text{COC}7\text{H}{15} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts acylation, utilizing continuous flow reactors to ensure efficient mixing and heat management. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Heptanoic acid or heptanone derivatives.

    Reduction: Heptanol derivatives.

    Substitution: Nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

1-(4-Methylphenyl)heptan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)heptan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be due to the inhibition of specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

    4-Ethyltoluene: Similar in structure but with an ethyl group instead of a heptanoyl group.

    4-Propionyltoluene: Contains a propionyl group instead of a heptanoyl group.

    4-Butyryltoluene: Features a butyryl group in place of the heptanoyl group.

Uniqueness: 1-(4-Methylphenyl)heptan-1-one is unique due to its longer alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(4-methylphenyl)heptan-1-one

InChI

InChI=1S/C14H20O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3

InChI Key

CYZHVLKQVXBTCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of α-hexyl-4-methyl-benzenemethanol (2.10 g, 10.2 mmol.) in anhydrous dichloromethane (45 mL) under an atmosphere of dry nitrogen was added pyridinium chlorochromate (3.08 g, 14.3 mmol., 1.4 eq.). Stirring was continued at room temperature for 3 hours after which time analysis by thin layer chromatography revealed complete conversion of the starting alcohol. Following evaporation of the reaction solvent the desired ketone (1.929 g, 93%) was isolated by flash chromatography on silica gel, eluting with hexane-ethyl acetate (4:1). 1H nmr (200 MHz, CDCl3) 0.86-1.76 (m, 3H, (CH2)5CH3), 2.41 (s, 3H, ArCH3), 2.93 (t, J=3.6 Hz, 2H, COCH2), 7.25 (d, J=4.2 Hz, 2H, 2×ArH), 7.86 (d, J=4.2 Hz, 2H, 2×ArH).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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